Structural Differentiation: Unique 8-Chloro-3-ethyl Substitution Pattern on the [1,2,4]Triazolo[4,3-a]pyrazine Core
The compound's specific substitution pattern of an 8-chloro and a 3-ethyl group is unique among commercially cataloged [1,2,4]triazolo[4,3-a]pyrazines. While other analogs exist, such as the 8-chloro-3-(chloromethyl) (CAS 140911-09-7) and 8-chloro-3-amine (CAS 1020036-61-8) variants, this precise combination of a chloro leaving group at C8 and an ethyl moiety at C3 on the aromatic core is distinct. This specific substitution profile dictates its unique chemical reactivity and potential binding interactions [1].
| Evidence Dimension | Chemical Structure/Substituent Identity |
|---|---|
| Target Compound Data | 8-chloro, 3-ethyl on [1,2,4]triazolo[4,3-a]pyrazine (CAS 140910-77-6) |
| Comparator Or Baseline | Closest commercially available analogs: 8-chloro-3-(chloromethyl) (CAS 140911-09-7); 8-chloro-3-amine (CAS 1020036-61-8); 8-chloro-3-cyclopropyl (CAS 140911-01-9) |
| Quantified Difference | Unique combination of substituents; not directly quantifiable as a potency metric |
| Conditions | Structural analysis from chemical vendor catalogs and databases |
Why This Matters
For procurement, this structural uniqueness ensures that the compound will yield a distinct set of derivatives compared to any other starting material, a critical factor in synthesizing novel intellectual property or exploring uncharted chemical space.
- [1] Mal, S., et al. (2025). New dimensions in triazolo[4,3-a]pyrazine derivatives: The land of opportunity in organic and medicinal chemistry. Arabian Journal of Chemistry. View Source
